DIDEHYDRORYANODOL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

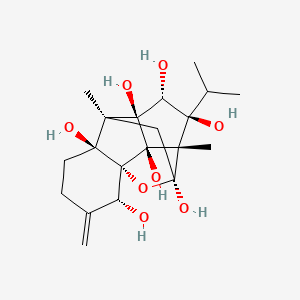

DIDEHYDRORYANODOL is a chemical compound with the molecular formula C20H30O8 and a molecular weight of 398.449 g/mol It is a derivative of ryanodine, a naturally occurring alkaloid known for its insecticidal properties

Méthodes De Préparation

The synthesis of DIDEHYDRORYANODOL involves several steps, starting from ryanodine or its analogs. The synthetic route typically includes dehydrogenation reactions to remove hydrogen atoms from specific positions on the ryanodine molecule. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective removal of hydrogen atoms . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

DIDEHYDRORYANODOL undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can revert the compound to its more hydrogenated forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Didehydro-ryanodol is known for its unique interaction with ryanodine receptors, which play a crucial role in calcium signaling within cells. Unlike ryanodine, didehydro-ryanodol does not induce muscle contractions but inhibits them, making it a candidate for developing insecticides that target muscle function in pests without causing immediate paralysis .

Case Studies

- Inhibition of Muscle Contractions : Research indicated that didehydro-ryanodol effectively inhibited muscle contractions in various insect species. This property was exploited to develop targeted insecticides that minimize harm to non-target organisms .

- Resistance Mechanisms : Studies have shown that certain insect populations develop resistance to traditional insecticides targeting ryanodine receptors. Didehydro-ryanodol's distinct binding site offers a potential solution to this resistance, allowing for the development of new insecticides that can overcome these challenges .

Pharmacological Applications

Beyond its use in agriculture, didehydro-ryanodol is being investigated for its pharmacological properties. Its ability to modulate calcium signaling pathways opens avenues for therapeutic applications, particularly in conditions where calcium dysregulation is implicated.

Potential Therapeutic Uses

- Neurological Disorders : The modulation of calcium channels may provide therapeutic benefits in neurological disorders characterized by calcium signaling abnormalities .

- Muscle Disorders : Given its effects on muscle contraction, there is potential for exploring didehydro-ryanodol in treating muscle-related disorders or conditions involving excessive muscle contraction.

Mécanisme D'action

The mechanism of action of DIDEHYDRORYANODOL involves its interaction with ion channels, particularly potassium channels. The compound alters the permeability of these channels, affecting the flow of ions across cell membranes. This can lead to changes in cellular excitability and muscle function . The molecular targets include the ryanodine receptors, which are calcium channels involved in muscle contraction .

Comparaison Avec Des Composés Similaires

DIDEHYDRORYANODOL is similar to other ryanodine derivatives, such as ryanodol and 9,21-didehydroryanodine. it is unique in its specific dehydrogenation pattern, which imparts distinct chemical and biological properties. Other similar compounds include synthetic ryanoids like chlorantraniliprole and flubendiamide, which share similar mechanisms of action but differ in their chemical structures and applications .

Propriétés

Numéro CAS |

106821-54-9 |

|---|---|

Formule moléculaire |

C20H30O8 |

Poids moléculaire |

398.452 |

InChI |

InChI=1S/C20H30O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9,11-12,21-27H,3,6-8H2,1-2,4-5H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-/m1/s1 |

Clé InChI |

VMZSULUKHWFTRZ-KPUDSNMQSA-N |

SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)O)O |

Synonymes |

9,21-didehydroryanodol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.